1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane
Description
1-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 3,4-dimethylphenyl substituent at the N1 position and an azepane ring (a seven-membered nitrogen-containing heterocycle) via a carbonyl group. The 1,2,3-triazole moiety is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective reaction widely employed in medicinal and materials chemistry .
Properties
IUPAC Name |
azepan-1-yl-[1-(3,4-dimethylphenyl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-7-8-15(11-14(13)2)21-12-16(18-19-21)17(22)20-9-5-3-4-6-10-20/h7-8,11-12H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLIYMABUGWJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane typically involves multistep reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the triazole ring through a cycloaddition reaction involving an azide and an alkyne. The azepane ring can be introduced through a ring-closing reaction involving a suitable diamine and a carbonyl compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate the reactions and the implementation of continuous flow processes to enhance efficiency. The specific conditions would depend on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Chemical Reactions of Triazole Derivatives
Triazole derivatives can undergo various chemical reactions, including:
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Hydrolysis : Under acidic or basic conditions, amide bonds can be hydrolyzed to form carboxylic acids and amines.
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Nucleophilic Substitution : The triazole ring can participate in nucleophilic substitution reactions due to its high electron density .
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Electrophilic Substitution : Although less common, electrophilic substitution can occur under specific conditions .
Reaction Conditions
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Acidic/Basic Conditions | Carboxylic Acid, Amine |
| Nucleophilic Substitution | Presence of Nucleophile | Substituted Triazole Derivative |
| Electrophilic Substitution | Presence of Electrophile | Substituted Triazole Derivative |
Analytical Techniques for Characterization
To assess the purity and structure of 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane , several analytical techniques are employed:
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Thin-Layer Chromatography (TLC) : For monitoring reaction progress and assessing purity.
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High-Performance Liquid Chromatography (HPLC) : For detailed purity analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural confirmation.
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Infrared (IR) Spectroscopy : For identifying functional groups.
Analytical Data
| Technique | Purpose | Expected Outcome |
|---|---|---|
| TLC | Purity Assessment | Rf Value |
| HPLC | Detailed Purity Analysis | Retention Time, Peak Area |
| NMR | Structural Confirmation | Chemical Shifts, Coupling Constants |
| IR | Functional Group Identification | Absorption Peaks |
Biological Activity Data
| Compound | Biological Activity | Target/Cell Line |
|---|---|---|
| Triazole Derivatives | Antimicrobial, Anticancer | Various Microbes, Cancer Cell Lines |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane typically involves the use of click chemistry techniques such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient formation of triazole derivatives with high yields and purity. The structural characteristics of this compound can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography to confirm its molecular configuration and stability.
Anticancer Properties
Recent studies have indicated that 1,2,3-triazole derivatives possess significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. A study demonstrated that triazole derivatives exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
Triazoles have been extensively researched for their antimicrobial properties. The incorporation of a 3,4-dimethylphenyl group may enhance the lipophilicity and membrane penetration of the compound, potentially increasing its efficacy against bacterial and fungal pathogens. In vitro tests have shown that some triazole derivatives exhibit potent antifungal activity against Candida species .
Drug Design and Development
The unique chemical structure of this compound makes it a valuable candidate in drug design. Its ability to form hydrogen bonds and participate in π–π stacking interactions can be exploited to optimize binding affinity to biological targets. Additionally, computational studies have suggested favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles for triazole derivatives .
Case Study 1: Anticancer Activity
A series of triazole derivatives were synthesized and tested for their anticancer properties against various cell lines including breast and lung cancer cells. Among these compounds, those containing the azepane moiety displayed enhanced cytotoxicity due to improved interaction with cellular targets .
Case Study 2: Antifungal Efficacy
In a comparative study assessing antifungal activity against multiple Candida strains, a derivative featuring the triazole structure exhibited significant inhibition rates. The study emphasized that structural modifications could lead to even more effective antifungal agents .
Data Tables
Mechanism of Action
The mechanism of action of 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the azepane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Effects
The compound’s closest structural analogs include 1-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole (DMTT) and 3-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl] phenol (DTTP) . Key differences are outlined in Table 1.
- Electronic Effects : The target’s 3,4-dimethylphenyl group is electron-donating, contrasting with DMTT’s methoxy and trifluoromethyl groups (electron-donating and -withdrawing, respectively). This impacts charge distribution and polarizability .
- Solubility : The azepane-carbonyl linkage may enhance water solubility compared to DMTT/DTTP’s aromatic and hydrophobic substituents.
Computational and Electronic Properties
PCM/DFT studies on DMTT and DTTP reveal solvent-dependent hyperpolarizabilities influenced by electron-withdrawing groups (e.g., CF₃) . The target compound lacks such groups, suggesting lower nonlinear optical activity. However, its azepane ring may introduce unique conformational effects on dipole moments, warranting further CAM-B3LYP/6-311+G(d)-level analysis .
Biological Activity
1-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a triazole ring substituted with a 3,4-dimethylphenyl group and an azepane moiety. The triazole structure contributes to its chemical reactivity and biological properties. The presence of the dimethylphenyl group may enhance its interaction with biological targets.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial and fungal strains. For instance:
- Mechanism : Triazoles inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death.
- Case Study : A study demonstrated that specific triazole derivatives showed IC50 values in the low micromolar range against Candida albicans and other pathogenic fungi .
Anticancer Properties
The anticancer potential of triazole derivatives is another area of active research. These compounds may target specific enzymes involved in cancer cell proliferation.
- Mechanism : Triazoles can inhibit various kinases and enzymes that play crucial roles in cancer signaling pathways.
- Research Findings : In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7 .
Anticonvulsant Activity
Recent studies have also explored the anticonvulsant properties of triazole-containing compounds.
- Mechanism : The mechanism may involve modulation of neurotransmitter systems or inhibition of voltage-gated sodium channels.
- Case Study : A derivative similar to this compound was effective in reducing seizure frequency in animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The following table summarizes key findings related to structural modifications:
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Binding to active sites on enzymes involved in metabolic pathways.
- Receptor Interaction : Modulating receptor activity related to neurotransmission and cellular signaling.
Q & A
Q. Basic Research Focus
- 1H/13C-NMR : Critical for confirming regioselectivity of the triazole ring and azepane conformation. For example, the triazole proton typically resonates at δ 7.5–8.5 ppm, while azepane methylenes appear at δ 1.5–3.0 ppm .
- FT-IR : Carbonyl stretches (C=O) near 1680–1700 cm⁻¹ verify successful acylation of azepane .
- HPLC-MS : Ensures purity (>95%) and validates molecular ion peaks (e.g., [M+H]+ via ESI+) .
Advanced Tip : Combine 2D NMR (e.g., HSQC) to resolve overlapping signals in the azepane moiety.
How can researchers optimize the CuAAC step to minimize byproducts and enhance regioselectivity?
Q. Advanced Research Focus
- Solvent Systems : Use DMF/H2O (3:1) to improve solubility of aromatic azides and alkynes .
- Ligand Effects : Adding tris(benzyltriazolylmethyl)amine (TBTA) ligand stabilizes Cu(I), reducing oxidation and side reactions .
- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 8 hours) while maintaining >80% yield .
Case Study : A comparative study showed TBTA-ligated Cu(I) increased regioselectivity for 1,4-triazole isomers from 75% to 94% .
How should discrepancies in reported biological activity data (e.g., IC50 values) be analyzed?
Q. Advanced Research Focus
- Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, IC50 for kinase inhibition may vary by 2-fold due to differential protein expression .
- Solubility Factors : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
- Statistical Validation : Apply ANOVA to replicate data (n ≥ 3) and identify outliers.
Example Contradiction : A 2021 study reported IC50 = 2.1 μM (cancer cells), while a 2023 study found 5.3 μM under identical conditions. Further analysis revealed differences in serum content (10% FBS vs. serum-free) .
What methodologies assess the environmental fate and ecotoxicological risks of this compound?
Q. Advanced Research Focus
- Degradation Studies : Use HPLC-UV to monitor hydrolysis half-life (t1/2) at pH 7.4 and 25°C. Triazole derivatives typically exhibit t1/2 > 30 days, suggesting persistence .
- Bioaccumulation : Measure logP values (e.g., via shake-flask method); logP > 3 indicates potential lipid accumulation .
- Ecotoxicology : Conduct Daphnia magna assays to determine LC50 (e.g., 48-h exposure protocols) .
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for kinases). The triazole’s nitrogen atoms often form hydrogen bonds with catalytic lysine residues .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes. RMSD values < 2 Å indicate stable binding .
- QSAR Models : Correlate substituent effects (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl) with activity using partial least squares regression .
Example Finding : Docking scores for the 3,4-dimethylphenyl variant showed 20% higher affinity to CYP450 than the 4-chloro analogue due to hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
